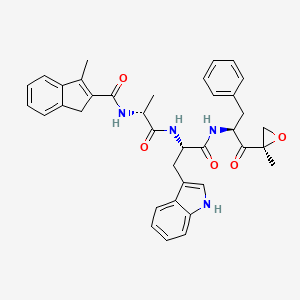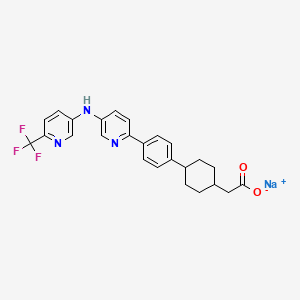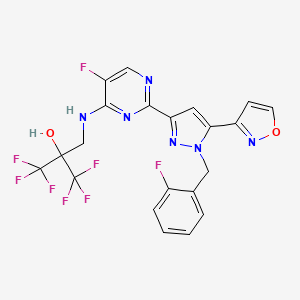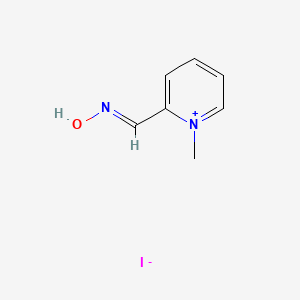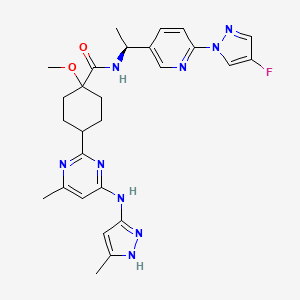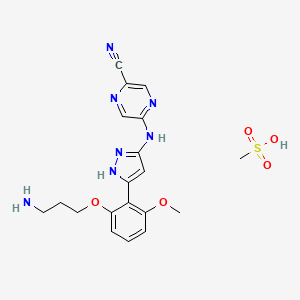
Propargyl-PEG5-CH2CO2tBu
Vue d'ensemble
Description
Propargyl-PEG5-CH2CO2tBu is a polyethylene glycol (PEG) derivative containing a propargyl group and a tert-butyl protected carboxyl group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The tert-butyl group can be hydrolyzed under acidic conditions .
Applications De Recherche Scientifique
Propargyl-PEG5-CH2CO2tBu has a wide range of scientific research applications, including:
Chemistry: Used in Click Chemistry for the synthesis of complex molecules and bioconjugation.
Biology: Facilitates the labeling and tracking of biomolecules in biological systems.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
Target of Action
Propargyl-PEG5-CH2CO2tBu is primarily designed to interact with azide-bearing compounds or biomolecules . The propargyl group in the compound serves as the reactive site for these targets .
Mode of Action
The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage with azide-bearing compounds or biomolecules . The downstream effects of this reaction depend on the specific azide-bearing compound or biomolecule involved.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEG (polyethylene glycol) component . The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of this compound’s action is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This linkage can be used for various purposes, such as the attachment of drugs, probes, or other functional groups to biomolecules. The specific molecular and cellular effects depend on the nature of the azide-bearing compound or biomolecule involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne Click Chemistry reaction requires a copper catalyst . Additionally, the t-butyl protected carboxyl group can be deprotected under acidic conditions . Therefore, the pH and the presence of copper ions in the environment can influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
The propargyl group in Propargyl-PEG5-CH2CO2tBu can interact with azide-bearing enzymes, proteins, and other biomolecules. This interaction occurs via copper catalyzed azide-alkyne Click Chemistry, resulting in a stable triazole linkage .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a stable triazole linkage with azide-bearing biomolecules. This occurs via copper catalyzed azide-alkyne Click Chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propargyl-PEG5-CH2CO2tBu is synthesized through a multi-step process involving the attachment of a propargyl group to a PEG chain and the protection of the carboxyl group with a tert-butyl ester. The general synthetic route involves:
PEGylation: The PEG chain is functionalized with a propargyl group.
Protection: The carboxyl group is protected with a tert-butyl ester to prevent unwanted reactions during subsequent steps.
The reaction conditions typically involve the use of copper catalysts for the Click Chemistry reaction and acidic conditions for the hydrolysis of the tert-butyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are functionalized with propargyl groups.
Protection and Purification: The carboxyl groups are protected with tert-butyl esters, and the product is purified to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Propargyl-PEG5-CH2CO2tBu undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group reacts with azides to form triazole linkages.
Hydrolysis: The tert-butyl group can be hydrolyzed under acidic conditions to yield the free carboxyl group.
Common Reagents and Conditions
Copper Catalysts: Used in Click Chemistry reactions to facilitate the formation of triazole linkages.
Acidic Conditions: Employed to hydrolyze the tert-butyl group and release the carboxyl group.
Major Products Formed
Triazole Linkages: Formed from the reaction of the propargyl group with azides.
Free Carboxyl Group: Obtained after hydrolysis of the tert-butyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl-PEG-CH2CO2H: Similar structure but without the tert-butyl protection.
Propargyl-PEG-NHS Ester: Contains an N-hydroxysuccinimide ester group instead of the carboxyl group.
Uniqueness
Propargyl-PEG5-CH2CO2tBu is unique due to its combination of a propargyl group and a tert-butyl protected carboxyl group, which allows for versatile chemical modifications and applications in various fields .
Propriétés
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O7/c1-5-6-19-7-8-20-9-10-21-11-12-22-13-14-23-15-16(18)24-17(2,3)4/h1H,6-15H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUYTWWDQAPZRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


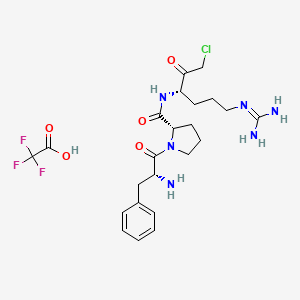

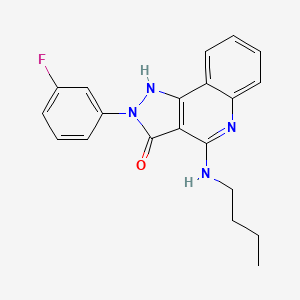
![5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine](/img/structure/B610183.png)
